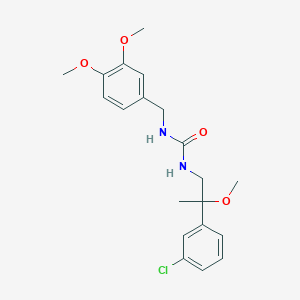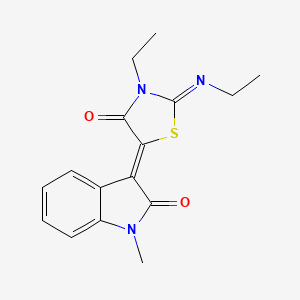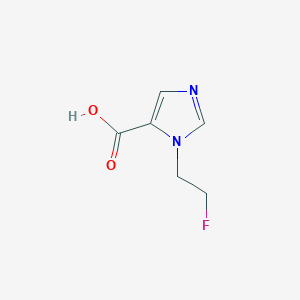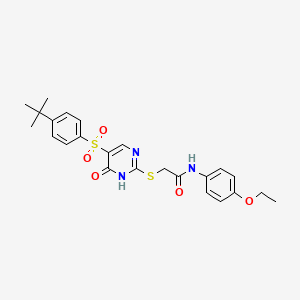![molecular formula C20H19N5O3S B3003145 5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921848-70-6](/img/structure/B3003145.png)
5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide' involves the synthesis of the pyrazolo[4,3-c]pyridine ring system followed by the addition of the phenyl and thiazol-2-yl groups and the final addition of the 3-methoxypropyl and carboxamide groups.
Starting Materials
2-aminopyridine, ethyl acetoacetate, phenylhydrazine, thiazole-2-carboxylic acid, 3-methoxypropanol, ethyl chloroformate, triethylamine, sodium hydroxide, acetic acid, acetic anhydride, N,N-dimethylformamide, dichloromethane, diethyl ether, wate
Reaction
Step 1: Synthesis of pyrazolo[4,3-c]pyridine ring system, a. Dissolve 2-aminopyridine (1.0 g, 0.01 mol) and ethyl acetoacetate (1.5 g, 0.01 mol) in ethanol (20 mL) and add a few drops of acetic acid., b. Heat the mixture under reflux for 4 hours., c. Cool the mixture to room temperature and filter the solid product., d. Wash the solid product with water and dry it under vacuum to obtain the pyrazolo[4,3-c]pyridine ring system (yield: 80%)., Step 2: Addition of phenyl and thiazol-2-yl groups, a. Dissolve the pyrazolo[4,3-c]pyridine ring system (0.5 g, 0.0025 mol) and phenylhydrazine (0.4 g, 0.003 mol) in N,N-dimethylformamide (10 mL)., b. Add sodium hydroxide (0.2 g, 0.005 mol) and heat the mixture under reflux for 6 hours., c. Cool the mixture to room temperature and filter the solid product., d. Wash the solid product with water and dry it under vacuum to obtain the pyrazolo[4,3-c]pyridine-phenylhydrazone (yield: 70%)., e. Dissolve the pyrazolo[4,3-c]pyridine-phenylhydrazone (0.5 g, 0.002 mol) and thiazole-2-carboxylic acid (0.3 g, 0.002 mol) in dichloromethane (10 mL)., f. Add ethyl chloroformate (0.3 g, 0.003 mol) and triethylamine (0.4 g, 0.004 mol) and stir the mixture at room temperature for 12 hours., g. Wash the mixture with water and dry it over anhydrous sodium sulfate., h. Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain the pyrazolo[4,3-c]pyridine-phenyl-thiazole (yield: 60%)., Step 3: Addition of 3-methoxypropyl and carboxamide groups, a. Dissolve the pyrazolo[4,3-c]pyridine-phenyl-thiazole (0.3 g, 0.001 mol) in dichloromethane (10 mL)., b. Add 3-methoxypropanol (0.2 g, 0.002 mol) and triethylamine (0.2 g, 0.002 mol) and stir the mixture at room temperature for 6 hours., c. Add ethyl chloroformate (0.2 g, 0.002 mol) and stir the mixture at room temperature for 12 hours., d. Wash the mixture with water and dry it over anhydrous sodium sulfate., e. Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain the final compound '5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide' (yield: 50%).
properties
IUPAC Name |
5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-10-5-9-24-12-15(18(26)22-20-21-8-11-29-20)17-16(13-24)19(27)25(23-17)14-6-3-2-4-7-14/h2-4,6-8,11-13H,5,9-10H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXBRSTEAGTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)
![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)


